![molecular formula C17H15BrN2S B2857148 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide CAS No. 1216510-42-7](/img/structure/B2857148.png)
7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide” is a complex organic compound. It belongs to the class of benzo[d]imidazo[2,1-b]thiazoles, which are known for their broad spectrum of important bioactivities . These compounds are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .
Synthesis Analysis
The synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved through a highly efficient unprecedented catalyst-free microwave-assisted procedure . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its yield, melting point, and spectroscopic data can be obtained through experimental procedures .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Synthetic Pathways and Analgesic/Anti-inflammatory Potential
Research has demonstrated the synthesis and study of imidazo[2,1-b]thiazolium bromides, highlighting compounds in this class for their potential analgesic and anti-inflammatory activities. This area of study is critical for developing new therapeutic agents (Chumakov et al., 1999).
Palladium-Catalyzed Carbonylative Synthesis
The reactivity of related hydrobromide salts under palladium-catalyzed conditions has been explored, offering a method for the multicomponent synthesis of functionalized benzimidazothiazoles. This research provides a foundation for the synthesis of complex molecules with potential biological activity (Veltri et al., 2016).
Biological Activities and Applications
Antimicrobial Activities
The synthesis and characterization of new 2-substituted imidazole derivatives, including reactions with p-chlorobenzaldehyde and p-chlorophenyl diazonium chloride, have shown significant antimicrobial activities against a range of pathogens. This research indicates the potential for these compounds to be developed into antimicrobial agents (Salman et al., 2015).
Zukünftige Richtungen
The future directions for research on “7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide” could include further development of regioselective C–H chalcogenation and functionalization of substituted benzo[4,5]imidazo[2,1-b]thiazoles . This could pave the way for new syntheses of bioactive compounds .
Wirkmechanismus
Target of Action
The primary target of 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide is Mycobacterium tuberculosis (Mtb) . This compound has been found to be particularly effective against this bacterium, which is the causative agent of tuberculosis .
Mode of Action
The compound interacts with its target by binding to the Pantothenate synthetase of Mtb . This interaction results in the inhibition of the bacterium’s growth and proliferation . The specific binding pattern and stability of the protein-ligand complex have been studied using molecular docking and dynamics .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the life cycle of Mtb. By inhibiting Pantothenate synthetase, the compound disrupts the synthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for the bacterium’s survival and growth .
Pharmacokinetics
The compound was designed and synthesized with in silico admet prediction, suggesting that these properties were considered during its development .
Result of Action
The result of the compound’s action is the inhibition of Mtb growth. The most active derivative of this compound, carrying a 4-nitro phenyl moiety, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Importantly, no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound was synthesized under mild transition-metal-free conditions , suggesting that it might be stable under a variety of conditions.
Eigenschaften
IUPAC Name |
6-methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S.BrH/c1-11-3-6-13(7-4-11)14-10-19-15-8-5-12(2)9-16(15)20-17(19)18-14;/h3-10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOVKXYXVDARSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C)SC3=N2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

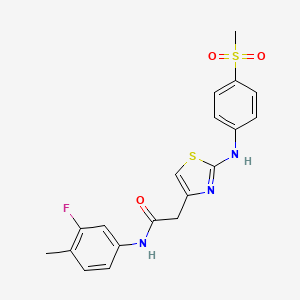


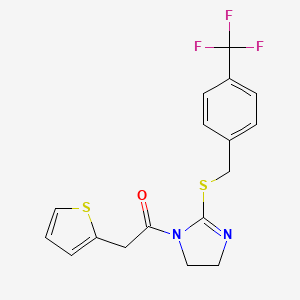

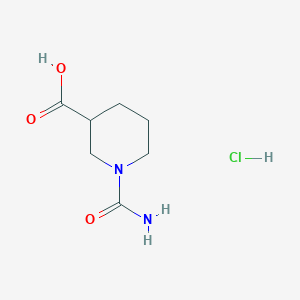
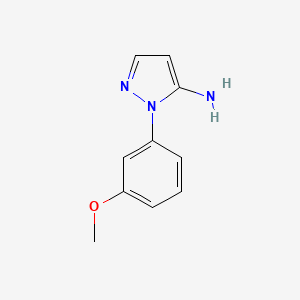
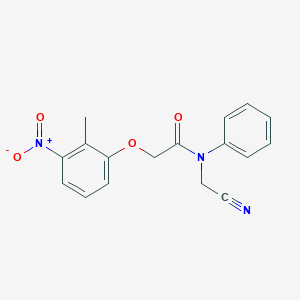
![6-(4-chlorophenyl)-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2857078.png)
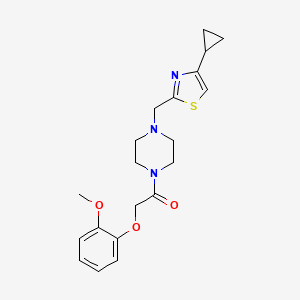
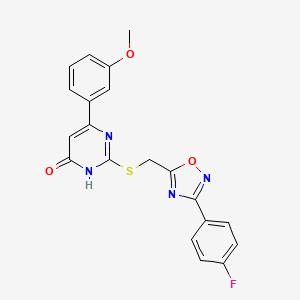

![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2857087.png)
